molecular formula C11H17NO3 B2627909 ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate CAS No. 313343-42-9

ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate

Cat. No.: B2627909
CAS No.: 313343-42-9
M. Wt: 211.261
InChI Key: IOMQKGKNFVKWCE-UHFFFAOYSA-N
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Description

Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate is a chemical compound with the molecular formula C11H17NO3 . Its average mass is 211.258 Da and its monoisotopic mass is 211.120850 Da .


Synthesis Analysis

The synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton, which is present in a broad spectrum of bioactive natural products, has been achieved via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This process involves sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C11H17NO3), average mass (211.258 Da), and monoisotopic mass (211.120850 Da) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Selective Synthesis : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are readily converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012).
  • Molecular Structure Analysis : X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of the anticoagulant, apixaban, has been reported, providing insights into its molecular structure (Wang et al., 2017).

Role in Synthesis of Novel Compounds

  • Creation of Spiro Compounds : Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates were synthesized, demonstrating the compound's utility in the synthesis of spiro compounds with potential pharmacological applications (Abe et al., 2010).
  • Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate acted as a 1,4-dipole synthon in the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing the compound's involvement in creating functionalized tetrahydropyridines (Zhu et al., 2003).

Development of Heterocyclic Systems

  • Cyclopenta[c]pyridine Derivatives : Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate reacted with cyanothioacetamide to give derivatives of the heterocyclic system cyclopenta[g]pyrido[2,1-b][1,3,5]thiadiazine (Dotsenko et al., 2008).

Properties

IUPAC Name

ethyl 3-oxo-1,2,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-15-11(14)9-8-5-3-4-7(8)6-12-10(9)13/h7-9H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMQKGKNFVKWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCCC2CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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